3-Hydroxymorindone
Overview
Description
3-Hydroxymorindone is an anthraquinone compound known for its pigment properties. It is derived from natural sources, particularly from the plant Knoxia roxburghii (Spreng.) M. A. Rau, which is used in traditional Chinese medicine . The compound has a molecular formula of C15H10O6 and a molecular weight of 286.24 g/mol .
Mechanism of Action
Target of Action
The primary targets of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione are essential cellular proteins . These proteins play a crucial role in the progression of cancer, and their inhibition can lead to the suppression of cancer cell proliferation, invasion, migration, and metastasis .
Mode of Action
1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione interacts with its targets by inhibiting their function . This inhibition results in the disruption of cancer cell processes, including proliferation, invasion, migration, and metastasis . Additionally, it induces cellular apoptosis and tumor angiogenesis, regulates the host immune response, and reverses tumor cell multidrug resistance .
Biochemical Pathways
The compound affects various biochemical pathways involved in the viability of cancer cells . These include pathways involving kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes . The downstream effects of these pathway disruptions include the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
Anthraquinone-based compounds, in general, have been shown to have promising adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The action of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione at the molecular and cellular level results in significant antitumor activities . These include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, the induction of cellular apoptosis and tumor angiogenesis, the regulation of the host immune response, and the reversal of tumor cell multidrug resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione . For instance, its presence has been detected in various environments, including air, water, food packaging, and even foodstuffs . These environmental factors can potentially affect the compound’s bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit topoisomerases, which are enzymes involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent . Additionally, 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione interacts with kinases, which are enzymes that regulate various cellular processes through phosphorylation. By modulating kinase activity, this compound can influence cell signaling pathways and cellular responses .
Cellular Effects
1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of caspases, which are proteases that play a crucial role in the apoptotic pathway . Furthermore, 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . The compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione involves several key interactions at the molecular level. The compound binds to DNA and inhibits the activity of topoisomerases, preventing the relaxation of supercoiled DNA and thereby hindering DNA replication and transcription . Additionally, 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione can inhibit the activity of kinases by binding to their active sites, leading to the modulation of phosphorylation events and subsequent changes in cell signaling pathways . The compound also influences gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione is relatively stable under inert atmosphere and room temperature conditions . Its degradation products and their potential effects on cellular function need to be further investigated. Long-term exposure to 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione is involved in various metabolic pathways. It undergoes enzymatic reactions such as methylation, oxidation, and dimerization to produce a range of anthraquinone derivatives . These metabolic transformations can influence the compound’s biological activity and pharmacokinetics. Additionally, 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione interacts with enzymes such as cytochrome P450s, which play a crucial role in drug metabolism and detoxification
Transport and Distribution
The transport and distribution of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione can bind to intracellular proteins and accumulate in specific cellular compartments . The localization and accumulation of the compound can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione plays a crucial role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms are essential for the compound’s ability to exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxymorindone can be synthesized from protocatechuic acid and 3,5-dihydroxy-4-methylbenzoic acid . The synthesis involves a series of reactions including oxidation and cyclization under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Knoxia roxburghii. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymorindone undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
3-Hydroxymorindone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Rubiadin: Another anthraquinone compound with similar pigment properties.
Aloe-emodin: Known for its anti-cancer properties and similar molecular structure.
Emodin: Exhibits similar biological activities and is used in traditional medicine.
Uniqueness: 3-Hydroxymorindone is unique due to its specific molecular structure, which allows it to interact with particular molecular targets and pathways. Its ability to induce apoptosis through ROS-mediated mitochondrial dysfunction sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-9(17)4-7-11(12(5)18)13(19)6-2-3-8(16)15(21)10(6)14(7)20/h2-4,16-18,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGUFVZKUDRMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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